molecular formula C18H19ClN4O B12845176 2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol

2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol

Cat. No.: B12845176
M. Wt: 342.8 g/mol
InChI Key: HSCAQMRCERERLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol is a complex organic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol typically involves the annulation of 2-amino-1,3,5-triazines with ketones. An I2-mediated annulation process is often employed, where electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-1,3,5-triazines . This method is straightforward and can be applied on a gram scale.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the I2-mediated annulation process suggests that it could be adapted for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the 3-chlorobenzyl group

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

2-[3-[(3-chlorophenyl)methyl]-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C18H19ClN4O/c19-15-5-3-4-14(10-15)11-21-12-22(8-9-24)18-20-16-6-1-2-7-17(16)23(18)13-21/h1-7,10,24H,8-9,11-13H2

InChI Key

HSCAQMRCERERLB-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CCO)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.